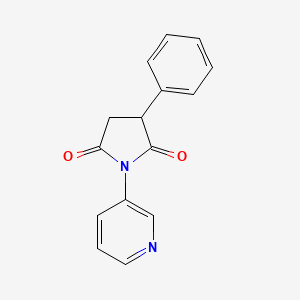
N-(3-Pyridyl)-3-phenylsuccinimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Pyridyl)-3-phenylsuccinimide, also known as this compound, is a useful research compound. Its molecular formula is C15H12N2O2 and its molecular weight is 252.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have explored the anticancer potential of compounds related to N-(3-Pyridyl)-3-phenylsuccinimide. For instance, a series of pyridine derivatives were synthesized and evaluated for their anticancer activity, showing promising results against various cancer cell lines. The structure-activity relationship indicated that modifications to the pyridine ring could enhance cytotoxic effects, particularly against leukemia and melanoma cells .
2. Neuroprotective Effects
Research has suggested that derivatives of this compound may exhibit neuroprotective properties. A study involving animal models demonstrated that these compounds could reduce oxidative stress and inflammation in neuronal tissues, indicating their potential for treating neurodegenerative diseases .
Material Science Applications
1. Polymer Stabilization
This compound has been utilized as a stabilizing agent in the production of polycaprolactam (nylon 6). Its incorporation into polymer matrices enhances thermal stability and mechanical properties, making it beneficial for industrial applications . The compound acts as an acyl activator, facilitating polymerization processes.
2. Coatings and Adhesives
The compound's unique chemical structure allows it to be used in formulating advanced coatings and adhesives. Its ability to interact with various substrates enhances adhesion properties and durability, making it suitable for applications in construction and automotive industries.
Case Studies
Propiedades
Número CAS |
69537-45-7 |
|---|---|
Fórmula molecular |
C15H12N2O2 |
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
3-phenyl-1-pyridin-3-ylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C15H12N2O2/c18-14-9-13(11-5-2-1-3-6-11)15(19)17(14)12-7-4-8-16-10-12/h1-8,10,13H,9H2 |
Clave InChI |
JYHMYXSDHJOVOI-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)N(C1=O)C2=CN=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
C1C(C(=O)N(C1=O)C2=CN=CC=C2)C3=CC=CC=C3 |
Key on ui other cas no. |
125709-33-3 |
Sinónimos |
N-(3-pyridyl)-3-phenylsuccinimide NPPS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















